molecular formula C10H18O B1586040 (+)-Terpinen-4-ol CAS No. 2438-10-0

(+)-Terpinen-4-ol

Cat. No. B1586040
CAS RN: 2438-10-0
M. Wt: 154.25 g/mol
InChI Key: WRYLYDPHFGVWKC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07928269B2

Procedure details

Crude pine oil (138.8 g; dehydrated by vacuum stripping and containing terpineol: 94.0%; fenchol: 0.29%; borneol: 3.66%) is heated with ME-810 (12.4 g; mixture of methyl fatty acid esters, available from Peter Cremer NA, LP) and methanesulfonic acid (1.0 g) at 100° C., 30-60 mm Hg for 10 h. GC of the reaction mixture shows: terpineol: 19.9%; borneol: 1.85%; terpene alcohol fatty esters: 2%. Limonene and terpinolene, formed by acid-catalyzed dehydration of terpineol, account for 65% of the reaction mixture. Distillation of the reaction mixture gives 108 g of material containing 1.85% of borneol and 18.5% of terpineol. This example shows that methanesulfonic acid is an unacceptable catalyst for the transesterification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:10])[CH3:9])[CH2:4][CH:3]=1.CC1(C)C(O)C2(C)CC1CC2.[C:23]12([CH3:33])[C:29]([CH3:31])([CH3:30])[CH:26]([CH2:27][CH2:28]1)[CH2:25][CH:24]2O.CS(O)(=O)=O.CC1CCC(C(O)(C)C)CC=1>>[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.[CH3:33][C:23]1[CH2:28][CH2:27][C:26](=[C:29]([CH3:31])[CH3:30])[CH2:25][CH:24]=1.[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:9])[CH3:10])[CH2:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)(C(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(C2)(C1O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)O)C
Step Four
Name
methyl fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Type
product
Smiles
CC1=CCC(=C(C)C)CC1
Name
Type
product
Smiles
CC1=CCC(CC1)(C(C)C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07928269B2

Procedure details

Crude pine oil (138.8 g; dehydrated by vacuum stripping and containing terpineol: 94.0%; fenchol: 0.29%; borneol: 3.66%) is heated with ME-810 (12.4 g; mixture of methyl fatty acid esters, available from Peter Cremer NA, LP) and methanesulfonic acid (1.0 g) at 100° C., 30-60 mm Hg for 10 h. GC of the reaction mixture shows: terpineol: 19.9%; borneol: 1.85%; terpene alcohol fatty esters: 2%. Limonene and terpinolene, formed by acid-catalyzed dehydration of terpineol, account for 65% of the reaction mixture. Distillation of the reaction mixture gives 108 g of material containing 1.85% of borneol and 18.5% of terpineol. This example shows that methanesulfonic acid is an unacceptable catalyst for the transesterification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:10])[CH3:9])[CH2:4][CH:3]=1.CC1(C)C(O)C2(C)CC1CC2.[C:23]12([CH3:33])[C:29]([CH3:31])([CH3:30])[CH:26]([CH2:27][CH2:28]1)[CH2:25][CH:24]2O.CS(O)(=O)=O.CC1CCC(C(O)(C)C)CC=1>>[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.[CH3:33][C:23]1[CH2:28][CH2:27][C:26](=[C:29]([CH3:31])[CH3:30])[CH2:25][CH:24]=1.[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:9])[CH3:10])[CH2:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)(C(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(C2)(C1O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)O)C
Step Four
Name
methyl fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Type
product
Smiles
CC1=CCC(=C(C)C)CC1
Name
Type
product
Smiles
CC1=CCC(CC1)(C(C)C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07928269B2

Procedure details

Crude pine oil (138.8 g; dehydrated by vacuum stripping and containing terpineol: 94.0%; fenchol: 0.29%; borneol: 3.66%) is heated with ME-810 (12.4 g; mixture of methyl fatty acid esters, available from Peter Cremer NA, LP) and methanesulfonic acid (1.0 g) at 100° C., 30-60 mm Hg for 10 h. GC of the reaction mixture shows: terpineol: 19.9%; borneol: 1.85%; terpene alcohol fatty esters: 2%. Limonene and terpinolene, formed by acid-catalyzed dehydration of terpineol, account for 65% of the reaction mixture. Distillation of the reaction mixture gives 108 g of material containing 1.85% of borneol and 18.5% of terpineol. This example shows that methanesulfonic acid is an unacceptable catalyst for the transesterification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:10])[CH3:9])[CH2:4][CH:3]=1.CC1(C)C(O)C2(C)CC1CC2.[C:23]12([CH3:33])[C:29]([CH3:31])([CH3:30])[CH:26]([CH2:27][CH2:28]1)[CH2:25][CH:24]2O.CS(O)(=O)=O.CC1CCC(C(O)(C)C)CC=1>>[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.[CH3:33][C:23]1[CH2:28][CH2:27][C:26](=[C:29]([CH3:31])[CH3:30])[CH2:25][CH:24]=1.[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:9])[CH3:10])[CH2:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)(C(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(C2)(C1O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)O)C
Step Four
Name
methyl fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Type
product
Smiles
CC1=CCC(=C(C)C)CC1
Name
Type
product
Smiles
CC1=CCC(CC1)(C(C)C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.